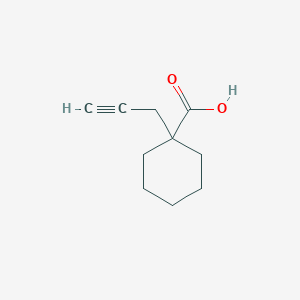

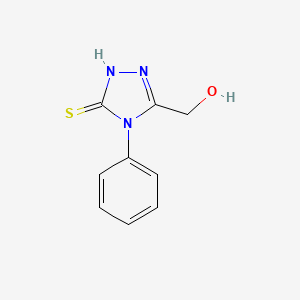

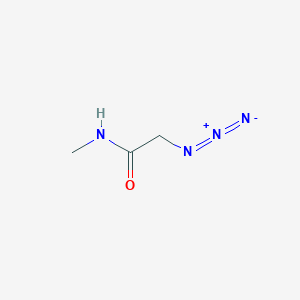

![molecular formula C7H7BrN2O B1288554 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 959992-62-2](/img/structure/B1288554.png)

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

説明

Synthesis Analysis

The synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives has been explored through various methods. One approach involves the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform, which leads to the formation of 5,6-dihydro-4H-1,3-oxazine hydrobromides. This process is influenced by the presence of electron-donating amide α-substituents, which affect the efficiency of the autocyclization . Another synthetic route includes the preparation of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, which are then subjected to [3+2] cycloadditions with alkenes to yield a variety of products, such as 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Additionally, strained bicyclic 3,6-dihydro-1,2-oxazine has been used as a reactive substrate in domino metathesis with external alkenes, leading to the formation of isoxazolo[2,3-a]pyridin-7-ones, which serve as versatile scaffolds for further chemical modifications .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies. For instance, the crystal and molecular structure of hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine has been determined using three-dimensional diffractometer data. The compound crystallizes in the P21/c space group, with unit cell dimensions of a = 10.682(1), b = 21.606(2), c = 5.856(1) Å, and β = 90.70° at 20 °C, containing four molecules per unit cell. The molecular geometry and conformation of the bicyclic ring system have been discussed, providing insights into the structural aspects of these oxazine derivatives .

Chemical Reactions Analysis

The oxazine derivatives synthesized through the aforementioned methods are reactive intermediates that can undergo further chemical transformations. The [3+2] cycloaddition reactions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides with alkenes demonstrate the versatility of these compounds in forming various types of products, which can be used in the synthesis of more complex molecules . The domino metathesis of 3,6-dihydro-1,2-oxazine is another example of a chemical reaction that provides access to isoxazolo[2,3-a]pyridin-7-ones, highlighting the potential of these oxazine derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine are not detailed in the provided papers, the structural analysis of related compounds gives some indication of their characteristics. The crystallographic data of hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine provides information on the solid-state structure, which can be correlated with physical properties such as melting points, solubility, and stability . The reactivity of these compounds in various chemical reactions also suggests their chemical properties, such as nucleophilicity and electrophilicity, which are crucial for their application in synthesis .

科学的研究の応用

Synthesis and Chemical Properties

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its derivatives are synthesized through various chemical reactions aimed at exploring its potential in medicinal chemistry and drug development. The benzo[1,4]-oxazine ring system, which is closely related, is recognized for its significance in pharmaceutical compound development. However, pyridine derivatives, such as 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, are less frequently mentioned, indicating a novel area of exploration. The synthetic methodologies often involve cyclization of haloacetyl halides or alkyl halopropionates with amino-substituted pyridines or direct electrophilic substitution, aiming at the creation of structurally diverse bioactive molecules. The research elaborates on the practical synthesis approaches for creating this compound and its isomers, highlighting its role as a versatile chemical scaffold for further pharmaceutical development (Gim et al., 2007).

Potential Bioactive Compound Scaffold

The unique structure of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine makes it a candidate for the development of new pharmaceuticals. The presence of both the pyridine and oxazine rings offers a variety of chemical functionalities that can be exploited to synthesize compounds with potential biological activities. For example, derivatives of this compound have been synthesized from 3-hydroxy-2-aminopyridine and further modified to explore their biological activities. This reflects the compound's capacity to serve as a foundational structure for the design of novel drugs with tailored properties for specific therapeutic targets (Arrault et al., 2002).

Advancements in Heterocyclic Chemistry

The exploration of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is part of a broader interest in heterocyclic chemistry, where novel synthetic methods are being developed to access previously unconquered chemical spaces. Researchers are constantly seeking new ways to synthesize and functionalize heterocyclic compounds due to their profound importance in medicinal chemistry. The compound contributes to this field by offering new possibilities for the creation of complex molecules that could lead to breakthroughs in pharmaceutical sciences (Thorimbert et al., 2018).

Safety And Hazards

特性

IUPAC Name |

6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGDCHNSXQUISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609958 | |

| Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

CAS RN |

959992-62-2 | |

| Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

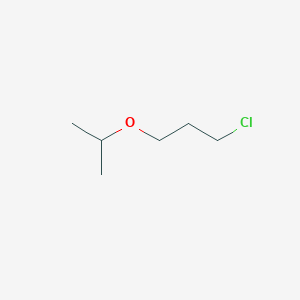

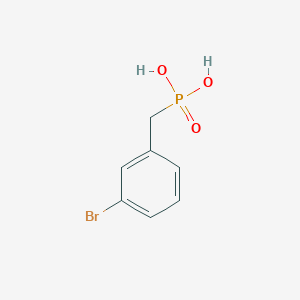

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)